Product packaging for Lansioside A(Cat. No.:)

Lansioside A

Cat. No.: B1259648
M. Wt: 659.9 g/mol
InChI Key: DPUBTAIUQYXFDA-RAWPCXBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lansioside A is a biologically active, novel triterpene glycoside isolated from the fruit peel of the plant Lansium domesticum (commonly known as Langsat) . It is a rare example of a plant-derived triterpene glycoside that contains an amino sugar, contributing to its unique biological profile and research interest . The compound belongs to a class of new triterpenoids characterized by a secoonocerane framework, and its full structure and absolute configuration have been established through spectral analysis and chemical derivatization . This compound is of significant value in biochemical research due to its specific biological activities. Studies have shown that this compound effectively inhibits the leukotriene D4-induced contraction of guinea pig ileum at low concentrations, indicating its potential for investigating inflammatory and respiratory pathways . As a representative of a rare class of triterpenoids, it provides a valuable tool for phytochemical studies, structure-activity relationship (SAR) research, and exploring the mechanisms of bioactive natural products . The primary source, Lansium domesticum , is a plant traditionally used in Southeast Asian communities, and this compound contributes to the understanding of its pharmacological potential . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H61NO8 B1259648 Lansioside A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H61NO8

Molecular Weight

659.9 g/mol

IUPAC Name

3-[(1S,2S,6S)-2-[2-[(1S,4aR,6S,8aR)-6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoic acid

InChI

InChI=1S/C38H61NO8/c1-21(2)25-12-10-22(3)26(37(25,8)19-17-31(42)43)13-14-27-23(4)11-15-29-36(6,7)30(16-18-38(27,29)9)47-35-32(39-24(5)41)34(45)33(44)28(20-40)46-35/h10,25-30,32-35,40,44-45H,1,4,11-20H2,2-3,5-9H3,(H,39,41)(H,42,43)/t25-,26-,27-,28+,29-,30-,32+,33+,34+,35-,37-,38+/m0/s1

InChI Key

DPUBTAIUQYXFDA-RAWPCXBLSA-N

SMILES

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)C)(C)CCC(=O)O)C(=C)C

Isomeric SMILES

CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)C)(C)CCC(=O)O)C(=C)C

Canonical SMILES

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)C)(C)CCC(=O)O)C(=C)C

Origin of Product

United States

Discovery and Initial Characterization of Lansioside a

Historical Account of Lansioside A Isolation from Lansium domesticum

The discovery of this compound marked a significant addition to the class of triterpene glycosides. It was first reported in 1982 by Nishizawa and a team of researchers. nih.govdoc-developpement-durable.org This novel triterpenoid (B12794562) glycoside was isolated during chemical investigations into the constituents of Lansium domesticum. nih.gov A subsequent, more detailed study in 1983 further elaborated on the structures of this compound and its co-isolated congeners, Lansioside B and C. mdpi.com The initial research established this compound as a rare example of an amino sugar glycoside derived from a plant source. researchgate.net Upon methanolysis, all three lansiosides yielded the same aglycone, named methyl lansiolate, which represented a new secoonocerane triterpenoid framework. researchgate.net

Botanical Sources and Specific Plant Parts Yielding this compound

This compound is a natural product exclusively sourced from the plant Lansium domesticum Corr., a tree belonging to the Meliaceae family. mdpi.comoamjms.eu This plant is widely distributed throughout Southeast Asia. mdpi.com Research has consistently identified a specific part of the plant as the primary source of this compound.

Extensive phytochemical analyses have shown that this compound, along with related compounds like Lansioside C and D, is predominantly found in the fruit peels of Lansium domesticum. doc-developpement-durable.orgphytojournal.comresearchgate.net While other parts of the plant, such as the seeds, leaves, and twigs, have been investigated and found to contain various other types of triterpenoids and secondary metabolites, the fruit peel remains the specific plant material from which this compound is isolated. doc-developpement-durable.orgmdpi.comoamjms.euphytojournal.com

Methodologies for Extraction and Primary Isolation of this compound

The initial isolation of this compound from Lansium domesticum fruit peels involves a multi-step process that begins with solvent extraction to create a crude extract, followed by chromatographic techniques to separate and purify the compound.

The process commences with the preparation of the plant material, which involves separating the peels from the fruit, followed by drying (air-drying or oven-drying) and pulverizing them into a fine powder. phytojournal.comnih.gov The powdered fruit peels are then subjected to extraction using organic solvents.

A common technique employed is maceration , where the powdered plant material is soaked in a solvent for an extended period, often overnight or for several days, to dissolve the target compounds. nih.govmdpi.comnih.gov Solvents of varying polarities are used, either individually or sequentially. Reports describe the use of:

Methanol (B129727): Dried peels are often soaked in methanol to create an initial crude extract. phytojournal.com

Ethyl Acetate (B1210297) (EtOAc): This solvent is used both for direct maceration and in liquid-liquid partitioning steps. mdpi.comnih.gov

n-Hexane: Frequently used as a non-polar solvent to remove lipids and other non-polar constituents, either through sequential maceration or by partitioning the crude extract. nih.govmdpi.comnih.gov

Following maceration, the mixture is filtered, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract. phytojournal.comnih.gov In some protocols, this crude extract is then re-suspended in water and subjected to liquid-liquid partitioning with immiscible solvents like n-hexane and ethyl acetate to separate compounds based on their polarity. phytojournal.com

The crude extract or the resulting fractions from partitioning are complex mixtures that require further separation. Column chromatography is the primary method used for the initial isolation of this compound and related compounds.

Common chromatographic techniques include:

Vacuum Liquid Chromatography (VLC): This method is often used for the initial, large-scale fractionation of the crude extract. The extract is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient of increasing polarity, such as a mixture of n-hexane, ethyl acetate, and methanol. nih.govmdpi.com

Silica Gel Column Chromatography: This is the most frequently cited method for separating the fractions obtained from VLC or the initial crude extract. The separation is achieved by eluting the column with a gradient of solvents. mdpi.comphytojournal.com Typical solvent systems include:

Toluene and Acetone (B3395972) mixtures of increasing polarity. phytojournal.com

n-Hexane and Ethyl Acetate gradients. nih.gov

Chloroform and Methanol gradients. nih.gov

The fractions collected from the chromatographic columns are monitored using Thin Layer Chromatography (TLC) to identify those containing this compound. phytojournal.com Fractions with similar TLC profiles are often combined and subjected to further purification steps to yield the pure compound.

Advanced Methodologies for Lansioside a Purification and Structure Elucidation

Advanced Chromatographic Purification Techniques

The purification of Lansioside A from its natural source, the fruit peel of Lansium domesticum, involves a series of chromatographic separations designed to isolate it from a complex mixture of other secondary metabolites. acs.org

Column Chromatography Applications (Normal and Reversed Phase)

Column chromatography serves as a primary and indispensable tool for the fractionation of the crude plant extract and the initial separation of this compound. researchgate.net Both normal-phase and reversed-phase chromatography are employed to exploit the varying polarities of the compounds present in the extract.

In a typical procedure, a crude methanolic extract of the fruit peels is first partitioned between different organic solvents. The resulting fractions are then subjected to column chromatography. For the separation of triterpenoid (B12794562) glycosides like this compound, silica (B1680970) gel is commonly used as the stationary phase in normal-phase column chromatography. mdpi.com A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the compounds based on their affinity for the stationary phase. For instance, a gradient of n-hexane and acetone (B3395972) is a common mobile phase system for the fractionation of extracts from Lansium domesticum. phytojournal.com

Following initial separation by normal-phase chromatography, fractions containing this compound may be further purified using reversed-phase column chromatography (e.g., with an ODS stationary phase) to refine the separation and remove closely related impurities. nih.gov

Thin Layer Chromatography (TLC) for Purity Assessment and Fraction Analysis

Thin Layer Chromatography (TLC) is a rapid and effective method used throughout the purification process of this compound. unair.ac.idsemanticscholar.org Its primary applications are to monitor the progress of the column chromatography separation and to assess the purity of the isolated fractions. researchgate.netsmujo.id

By spotting the collected fractions on a TLC plate and developing it with an appropriate solvent system, the composition of each fraction can be visualized. smujo.id The retardation factor (Rƒ) values of the separated spots provide an indication of the polarity of the compounds. Fractions exhibiting similar TLC profiles are often combined for further purification. A single spot on a TLC plate developed in multiple solvent systems is a strong indicator of the purity of the isolated this compound. unair.ac.id Visualization of the spots can be achieved by spraying the plate with a suitable reagent, such as vanillin-sulfuric acid, followed by heating. phytojournal.com

Vacuum Liquid Chromatography (VLC) and Other Preparative Methods

Vacuum Liquid Chromatography (VLC) is another preparative chromatographic technique that can be utilized for the initial fractionation of the crude extract. acs.org VLC is often faster than traditional column chromatography and is particularly useful for the large-scale separation of compounds. It employs a sintered glass funnel under vacuum with a packed column of adsorbent, allowing for a more rapid separation of the extract into fractions of varying polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) represents a high-resolution purification technique that can be employed in the final stages of isolating this compound. rsc.orgresearchgate.nethmdb.ca This method offers superior separation efficiency compared to standard column chromatography, yielding highly pure compounds suitable for structural elucidation and biological assays. rsc.org

Spectroscopic and Spectrometric Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their coupling interactions. The ¹³C NMR spectrum reveals the number of carbon atoms and their hybridization state (sp³, sp², sp). researchgate.net For this compound, these spectra would reveal the characteristic signals of a triterpenoid aglycone and a sugar moiety, including an amino sugar. acs.org

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems within the molecule. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). HMBC is vital for connecting the individual spin systems and for establishing the linkages between the aglycone and the sugar units in the glycoside.

The collective data from these NMR experiments allows for the complete assignment of all proton and carbon signals in this compound, leading to the determination of its planar structure.

Table 1: Representative ¹H and ¹³C NMR Data for the Aglycone of this compound (Methyl Lansiolate)

PositionδC (ppm)δH (ppm, mult., J in Hz)
378.93.20 (dd, 11.5, 4.0)
7124.55.45 (br s)
8134.5-
14134.8-
21176.8-
2328.00.85 (s)
2415.60.76 (s)
2516.50.85 (s)
2622.31.68 (br s)
2717.80.95 (s)
2828.70.99 (s)
2916.50.85 (s)
3025.41.05 (s)

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.govrsc.org

The monoisotopic molecular weight of this compound has been determined to be 659.439717933. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, such as the loss of the sugar moiety, which helps to confirm the glycosidic nature of the compound and the mass of the aglycone.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. sgst.cn In the structural elucidation of this compound, the IR spectrum provides crucial preliminary data on its chemical architecture.

For comparative purposes, the IR data of a structurally similar compound, Lansioside D, also isolated from Lansium domesticum, shows absorptions for hydroxyls (3420 cm⁻¹), carboxyls (1760 and 1630 cm⁻¹), and exomethylene double bonds (1630 and 890 cm⁻¹), providing a reference for the types of vibrations expected from this class of seco-onocerane triterpenoids.

Table 1: Characteristic IR Absorption Bands for Functional Groups in this compound

Frequency (cm⁻¹)Functional GroupVibration Type
~3400 (broad)Hydroxyl (-OH)O-H Stretch
~1720-1700Carboxyl (-COOH)C=O Stretch
1640Acetylamino (-NHCOCH₃)C=O Stretch

Chemical Derivatization for Stereochemical Assignment

To determine the complete structure of a complex glycoside like this compound, it is essential to identify its constituent parts—the aglycone (the non-sugar triterpenoid core) and the sugar units—and to establish how they are connected. Chemical derivatization, specifically hydrolysis, is a critical step in this process.

In the original structure elucidation studies, this compound was subjected to methanolysis (hydrolysis in methanol). mdpi.comnih.gov This reaction cleaves the glycosidic bond that links the sugar chain to the triterpenoid backbone. This process yielded two key components: the aglycone, which was identified as methyl lansiolate, and the sugar moiety. mdpi.com

Table 2: Products of this compound Methanolysis

ReactantDerivatization MethodProduct 1 (Aglycone)Product 2 (Sugar)
This compoundMethanolysisMethyl lansiolateN-acetyl-D-glucosamine

Absolute Configuration Determination Methodologies

Establishing the absolute configuration of a chiral molecule, which describes the precise spatial arrangement of its atoms, is the final step in its structural elucidation. For complex molecules like the aglycone of this compound (methyl lansiolate), this often involves correlation with compounds of known stereochemistry or the use of specific stereochemical analysis techniques.

While modern methods like the modified Mosher's method are now commonly used for determining the absolute configuration of new natural products, the original determination for this compound's aglycone relied on a classical chemical correlation approach. mdpi.comnih.govresearchgate.net The absolute configuration of methyl lansiolate was established by chemically correlating it with a known triterpenoid, α-onocerin. mdpi.com

The process involved converting the aglycone, methyl lansiolate, into lansic acid. mdpi.com Lansic acid itself had been previously isolated and its structure and absolute configuration were established through a chemical correlation with α-onocerin, a well-characterized symmetric triterpenoid. mdpi.com By demonstrating that methyl lansiolate could be converted to a compound (lansic acid) with a known absolute configuration, the stereochemistry of all the chiral centers in the aglycone of this compound was definitively assigned. mdpi.com This multi-step correlation provided unambiguous proof of the molecule's absolute stereochemistry, a critical detail for understanding its biological activity and function.

Biosynthetic Pathways and Metabolic Origins of Lansioside a

Precursor Pathways in Triterpenoid (B12794562) Biosynthesis

The biosynthesis of all triterpenoids, including the aglycone of Lansioside A, begins with the universal C5 building block, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, in the plastids. nih.govresearchgate.net

Mevalonate (MVA) Pathway Contributions

The MVA pathway is traditionally associated with the biosynthesis of sesquiterpenes and triterpenoids. nih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then converted to mevalonate, which, after a series of phosphorylation and decarboxylation reactions, yields IPP. nih.gov This cytosolic pathway is the primary source of the IPP and DMAPP units that are ultimately assembled into the squalene (B77637) backbone, the direct precursor to the onoceranoid scaffold of this compound. nih.govresearchgate.net While crosstalk between the MVA and MEP pathways has been documented, the MVA pathway is considered the principal contributor to triterpenoid biosynthesis. biorxiv.org

Enzymatic Transformations and Cyclization Mechanisms Leading to the Onoceranoid Scaffold

The formation of the characteristic onoceranoid scaffold of this compound is a remarkable feat of enzymatic catalysis. The linear C30 hydrocarbon, squalene, synthesized from the condensation of two farnesyl pyrophosphate (FPP) molecules, undergoes a unique cyclization process. Unlike most triterpenoids that are formed from the cyclization of 2,3-oxidosqualene (B107256), onoceroids are biosynthesized from squalene or its diepoxide, 2,3;22,23-dioxidosqualene, through a cyclization reaction that initiates from both ends of the molecule. researchgate.netnih.gov

This dual-ended cyclization is catalyzed by a specific class of enzymes known as onoceroid synthases. researchgate.netnih.gov These enzymes facilitate a cascade of carbocationic rearrangements, ultimately leading to the formation of the bicyclic onoceranoid core. researchgate.net This stands in contrast to the more common chair-boat-chair-boat folding of 2,3-oxidosqualene seen in the formation of other triterpenoid skeletons. The precise enzymatic machinery responsible for the specific onoceranoid structure of this compound in Lansium domesticum is an area of ongoing research.

Glycosylation Mechanisms in this compound Formation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the triterpenoid aglycone, a process known as glycosylation. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the triterpenoid. frontiersin.orgencyclopedia.pub Glycosylation significantly impacts the properties of the parent triterpenoid, often enhancing its solubility and biological activity. frontiersin.orgtandfonline.com

In the case of this compound, a novel feature is the presence of an amino-sugar, N-acetyl-D-glucosamine. ebi.ac.ukmdpi.com This suggests the involvement of a specific UGT capable of recognizing and transferring this particular sugar to the onoceranoid scaffold. The identification and characterization of the specific UGTs involved in this compound biosynthesis in Lansium domesticum would be a significant step towards understanding and potentially manipulating the production of this unique compound. nih.gov

Regulatory Mechanisms of Triterpenoid Biosynthesis in Lansium domesticum

The biosynthesis of triterpenoids is a tightly regulated process, ensuring that these metabolically expensive compounds are produced in the right amounts, at the right time, and in the right tissues.

Transcriptional Regulation of Biosynthetic Genes

The expression of genes encoding the enzymes of the triterpenoid biosynthetic pathway is a key regulatory point. Transcription factors, such as those from the MYB family, have been shown to be associated with the biosynthesis of certain triterpenes. proquest.com It is highly probable that similar transcriptional regulatory networks are in place in Lansium domesticum to control the flux through the MVA pathway and the subsequent cyclization and glycosylation steps leading to this compound. The expression of these regulatory and biosynthetic genes can be influenced by various developmental and environmental cues, leading to variations in this compound accumulation in different parts of the plant and under different conditions. Further research into the transcriptome of Lansium domesticum could uncover the specific transcription factors and signaling pathways that govern the production of this unique triterpenoid glycoside. researchgate.net

Post-transcriptional Regulation via MicroRNAs (miRNAs)

The biosynthesis of complex secondary metabolites like this compound is a tightly controlled process, regulated at multiple levels to ensure efficient and timely production in response to developmental and environmental cues. Beyond transcriptional control, post-transcriptional regulation has emerged as a critical layer of gene expression management. MicroRNAs (miRNAs), a class of small, non-coding RNA molecules, are key players in this process, primarily by mediating gene silencing through the cleavage of messenger RNA (mRNA) or the repression of its translation. nih.govbiorxiv.orgmdpi.com While direct research into the miRNA-mediated regulation of this compound biosynthesis in Lansium domesticum is not extensively documented, studies on the biosynthesis of other triterpenoid saponins (B1172615) in various plant species provide a robust framework for understanding the potential regulatory networks at play.

MicroRNAs are typically 21-24 nucleotides in length and are involved in a wide array of biological processes in plants, including growth, development, stress responses, and the regulation of secondary metabolism. mdpi.commdpi.com They function by binding to complementary sequences in the untranslated regions (UTRs) of their target mRNAs, leading to either the degradation of the mRNA transcript or the inhibition of its translation into a protein. nih.govmdpi.com This mechanism allows for a rapid and fine-tuned response to cellular needs, modulating the levels of key enzymes in a metabolic pathway.

In the context of triterpenoid saponin (B1150181) biosynthesis, which shares its core pathway with this compound, research has identified several miRNAs that target the genes of crucial biosynthetic enzymes and transcription factors. frontiersin.orgnih.gov These findings suggest that a similar regulatory logic likely governs the production of this compound.

Detailed Research Findings

Integrative analyses of miRNA and mRNA expression profiles in plants like soapberry (Sapindus mukorossi), a known producer of triterpenoid saponins, have illuminated the complex regulatory networks involved. frontiersin.orgnih.gov These studies have identified numerous miRNAs that are differentially expressed during fruit development and are predicted to target key genes in the triterpenoid backbone biosynthesis pathway. This pathway is foundational for the synthesis of all triterpenoids, including the aglycone precursor of this compound.

For instance, studies have shown that specific miRNAs can regulate genes encoding enzymes such as those in the terpenoid backbone biosynthesis and subsequent modification steps. frontiersin.orgnih.gov Furthermore, miRNAs have been found to target transcription factors (TFs) from families like MYB, bHLH, and WRKY, which are known to be master regulators of secondary metabolite biosynthesis. nih.govfrontiersin.org By controlling the expression of these transcription factors, miRNAs can indirectly influence the entire saponin biosynthetic pathway.

While specific data for Lansium domesticum remains to be elucidated, the conserved nature of biosynthetic pathways and their regulatory mechanisms across plant species allows for informed predictions. The table below summarizes key miRNAs and their putative target genes in the triterpenoid saponin biosynthetic pathway, based on research in other plant species. These miRNAs represent strong candidates for the post-transcriptional regulation of this compound biosynthesis.

Table 1: Potential miRNAs Involved in the Regulation of Triterpenoid Saponin Biosynthesis

miRNA Putative Target Gene/Enzyme Family Potential Role in this compound Biosynthesis Reference
ath-miR5021 Isopentenyl diphosphate isomerase 2 (IDI2), Geranyl-geranyl diphosphate synthase (GPS), Beta-amyrin synthase (bAS), Cytochrome P450 (CYP71D-3), UDP-glycosyltransferase (UGT74G-2) Regulation of early steps in the terpenoid backbone synthesis and later modification and glycosylation steps. frontiersin.orgnih.gov
han-miR3630-3p Cytochrome P450 (CYP71A-14), bHLH transcription factor (bHLH54), MYB transcription factor (MYB135), WRKY transcription factor (WRKY32) Indirect regulation of the pathway by controlling the expression of key regulatory transcription factors. frontiersin.orgnih.gov
ppe-miR858 MYB transcription factor (MYB5, MYB32) Indirect regulation by targeting transcription factors that control the expression of biosynthetic genes. frontiersin.orgnih.gov
miR156 SPL9 transcription factor Indirectly influences flavonoid biosynthesis, which can compete for precursors with the triterpenoid pathway. mdpi.com
miR2093-5p, miR4414b, miR5037a, miR829-3p, miR838-3p Triterpenoid saponin biosynthesis genes Implicated in the regulation of triterpenoid saponin production in Gleditsia sinensis. mdpi.com

The identification of these miRNA-target interactions in other saponin-producing plants provides a valuable roadmap for future research into the specific post-transcriptional regulatory mechanisms governing the biosynthesis of this compound in Lansium domesticum. Understanding this intricate regulatory web holds the potential for metabolic engineering approaches to enhance the production of this and other valuable bioactive compounds.

Chemical Synthesis and Semi Synthetic Strategies for Lansioside a and Analogs

Total Synthesis Approaches to the Lansioside A Core Structure

A de novo total synthesis of this compound has not been published to date. The primary hurdles include the stereocontrolled construction of the unique seco-onocerane framework of its aglycone, lansiolic acid, and the subsequent challenging glycosidic linkage to the N-acetyl-D-glucosamine unit. researchgate.net The aglycone possesses a tetracyclic system with multiple stereocenters, the formation of which requires precise strategic planning.

However, the synthesis of structurally related onceranoid compounds provides a blueprint for potential approaches to the this compound core. A notable achievement in this area is the total synthesis of (+)-α-onocerin, a C2-symmetrical tetracyclic onoceranoid. acs.org Strategies developed for such molecules, which often involve multi-component coupling and sophisticated cyclization reactions, could be adapted to target the asymmetric skeleton of lansiolic acid. The key challenge remains the development of a synthetic route that can efficiently assemble the specific carbocyclic core of the this compound aglycone.

Semi-Synthetic Modifications of this compound and Related Triterpenoids

While a total synthesis remains elusive, researchers have successfully performed semi-synthetic modifications on closely related, naturally abundant onoceranoids to yield key components of the Lansioside family. These efforts have been crucial for confirming structures and for conducting structure-activity relationship studies. nih.gov

A significant achievement is the synthesis of lansiolic acid from α,γ-onoceradienedione, another onoceranoid isolated from Lansium domesticum. wu.ac.thjst.go.jp This conversion was accomplished via a highly regioselective reduction of the C3-ketone without affecting the C21-ketone. jst.go.jp The unique selectivity of this reaction was rationalized based on conformational analysis of the decalin system within the triterpenoid (B12794562) structure. jst.go.jp

Table 1: Key Reaction in the Semi-Synthesis of Lansiolic Acid

Starting MaterialKey ReagentProductReaction TypeReference
α,γ-OnoceradienedioneLithium perhydro-9b-boraphenalylhydrideLansiolic AcidRegioselective Ketone Reduction jst.go.jp

Furthermore, the aglycone of this compound, in its ester form, has been prepared through simple derivatization. Methyl lansiolate was synthesized via the methanolysis of lansiosides, a process that converts the C-21 carboxylic acid into a methyl ester. researchgate.netresearchgate.net These semi-synthetic products have been instrumental in the structural elucidation of the entire class of lansioside natural products.

Synthetic Routes to Key Intermediates and Scaffolds

The development of synthetic routes to key structural motifs and intermediates is fundamental to planning a total synthesis of this compound. The onocerane skeleton is built upon a decalin ring system, a common scaffold in terpenoid chemistry. The synthesis of lansiolic acid highlighted the importance of understanding the conformation of this system to achieve regioselectivity. jst.go.jp

More advanced strategies have focused on constructing the broader onocerane framework. Bio-inspired syntheses of related pentacyclic onoceranoids have relied on the assembly of complex polyene precursors. fu-berlin.dersc.org For instance, the synthesis of (+)-cupacinoxepin involved the coupling of two terpene-derived fragments, geranyl chloride and a derivative of (+)-sclareolide, to build the necessary precursor for a key cyclization step. fu-berlin.deresearchmap.jp

Table 2: Example of Intermediate Synthesis for a Related Onoceranoid

Fragment AFragment BCoupling MethodResulting IntermediateReference
Geranyl Chloride derivative(+)-Sclareolide derivativeB-alkyl Suzuki–Miyaura reactionEpoxy-dienol polyene precursor fu-berlin.dersc.org

These methods, which enable the formation of multiple C-C bonds and stereocenters in a controlled manner, are directly applicable to the challenge of assembling the this compound core. The starting materials for these routes, such as α,γ-onoceradienedione, are themselves natural products that can be isolated in sufficient quantities for semi-synthetic work. wu.ac.th

Bio-Inspired Chemical Synthesis

The biosynthesis of onocerane triterpenes is hypothesized to proceed from the C2-symmetric cyclization of squalene (B77637) or its oxidized derivatives, initiated from both ends of the acyclic precursor. fu-berlin.dersc.org This natural strategy provides powerful inspiration for laboratory synthesis. A biomimetic or bio-inspired approach seeks to mimic these enzymatic cascade reactions to build complex molecular architectures efficiently. researchgate.net

A compelling example is the bioinspired synthesis of pentacyclic onoceranoids like (+)-cupacinoxepin and (+)-onoceranoxide. fu-berlin.dersc.orgrsc.org The key step in this synthesis is a putative biomimetic epoxypolyene tricyclization cascade. This single transformation forges a fused decalin-/oxepane ring system and establishes four stereogenic centers, demonstrating the power of mimicking biosynthetic pathways. fu-berlin.dersc.org

While this compound possesses a seco-onocerane (cleaved ring) structure rather than a pentacyclic one, the principles of bio-inspired polyene cyclization are highly relevant. A hypothetical bio-inspired synthesis of the lansiolic acid core could involve the carefully designed cyclization of an acyclic, squalene-like precursor tailored to terminate in the specific tetracyclic framework of the target molecule. Such an approach represents a promising, albeit challenging, future direction for achieving the first total synthesis of this compound.

Structure Activity Relationship Sar Studies of Lansioside a and Its Derivatives

Correlating Specific Structural Features of Lansioside A with Biological Activities

This compound is a complex natural product isolated from the fruit peel of Lansium domesticum. phytojournal.comf1000research.com Its core structure is an onoceranoid triterpene, a relatively rare class of triterpenoids characterized by a symmetrical C30 backbone. This aglycone is attached to a glycosidic moiety, specifically an amino sugar, forming the complete glycoside. phytojournal.com

Initial research identified several biological activities associated with this compound. It has been reported to be effective in inhibiting the leukotriene D4-induced contraction of the guinea pig ileum. phytojournal.com Furthermore, early reports suggested that this compound and the related Lansioside C have potential applications in managing conditions such as male hormone-type baldness, acne, and prostate hypertrophy. phytojournal.com The combination of the rigid, lipophilic triterpene skeleton and the polar sugar appendage is believed to be crucial for these activities, allowing the molecule to interact with biological membranes and specific protein targets. The onoceranoid skeleton itself provides a unique three-dimensional scaffold that dictates the spatial arrangement of functional groups, which is a key determinant of receptor binding and biological response.

Impact of Glycosylation on Biological Activity Profiles

Glycosylation, the attachment of sugar moieties to a molecule, is a common modification in natural products that can profoundly influence their pharmacological profiles. doi.org For triterpenoids like this compound, the sugar portion can affect solubility, stability, and bioavailability. doi.orgmdpi.com The presence of the amino sugar in this compound is a distinguishing feature. While direct SAR studies on the glycosidic portion of this compound are limited, the role of glycosylation can be inferred from general principles and studies of other glycosylated natural products.

The sugar moiety generally increases the water solubility of the otherwise lipophilic triterpene aglycone, which can be critical for its transport and distribution in biological systems. doi.org Moreover, glycosylation can protect the molecule from enzymatic degradation, thereby increasing its half-life and duration of action. nih.gov The specific nature of the sugar, its linkage, and its stereochemistry can also directly influence interactions with biological targets. mdpi.com

A related compound, Lansioside D, also isolated from Lansium domesticum, is another triterpenoid (B12794562) glycoside that exhibits pronounced antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. phytojournal.com The structural difference between this compound and Lansioside D, which includes variations in their glycosidic and aglycone parts, likely accounts for their different primary biological activities. This highlights that modifications in both the triterpene core and the sugar substituent are critical in defining the biological activity spectrum of these onoceranoid glycosides. phytojournal.com

Influence of Specific Functional Groups and Substituents on Bioactivity

The bioactivity of onoceranoid triterpenes is highly dependent on the presence and orientation of specific functional groups. Studies on compounds structurally related to this compound's aglycone have provided valuable SAR insights.

For instance, research on the antimutagenic effects of lansiolic acid and lansionic acid, two other onoceranoids from Lansium domesticum, revealed the critical role of the carboxylic acid moiety. nih.gov Lansiolic acid, which possesses a carboxylic acid group, demonstrated significantly more potent antimutagenic activity against Trp-P-1 (73.8% inhibition at 100 nmol/plate) compared to its methyl ester or ethyl ester analogs. nih.gov This suggests that the acidic proton or the ability to form specific hydrogen bonds via the carboxylate is crucial for this particular biological effect.

Furthermore, studies on the cytotoxic properties of other onoceranoids from the same plant highlight the importance of hydroxyl and carbonyl groups. mdpi.comnih.gov The presence and position of these oxygen-containing functional groups can significantly alter the molecule's polarity and its ability to interact with target enzymes or receptors involved in cell proliferation pathways. researchgate.net For example, the cytotoxic activity of various kokosanolides, which are onoceranoid-type triterpenes, differs based on the oxygenation pattern on the triterpene skeleton. mdpi.comnih.gov

Comparative SAR Analysis with Related Onoceranoid Triterpenes and Analogs

Comparing the SAR of this compound with other onoceranoid triterpenes provides a broader understanding of the structural requirements for activity. A key factor that appears to govern the cytotoxicity of onoceranoid triterpenes is structural symmetry. mdpi.comnih.gov

In a study comparing two closely related onoceranoid triterpenes isolated from Lansium domesticum, kokosanolide E (3,21-dihydroxy-onocera-7,14-diene) and kokosanolide F (14β,21α-dihydroxy-onocera-7-en-3-one), a significant difference in cytotoxicity against MCF-7 breast cancer cells was observed. Kokosanolide E, which has a more symmetrical structure, exhibited moderate cytotoxic activity, whereas the less symmetrical kokosanolide F was inactive. mdpi.comnih.gov This suggests that the symmetrical nature of the onoceranoid scaffold may be a key feature for certain biological activities like cytotoxicity.

The type of triterpenoid skeleton also plays a role. While onoceranoids like this compound show certain activities, other triterpenes from Lansium domesticum with different skeletons, such as the tetranortriterpenoid kokosanolide G, also exhibit moderate cytotoxicity. The presence of a furan (B31954) ring in kokosanolide G is thought to contribute to its activity. mdpi.comnih.gov This indicates that different structural classes of triterpenoids can achieve similar biological endpoints through distinct structural features.

The table below summarizes the cytotoxic activities of several onoceranoid triterpenes related to the aglycone of this compound, illustrating the impact of structural variations on bioactivity.

Table 1: Cytotoxic Activity of Onoceranoid Triterpenes from Lansium domesticum against MCF-7 Cancer Cells

Compound Structure Description IC₅₀ (µg/mL) Reference
Kokosanolide E Symmetrical dihydroxy-onoceranoid 45.90 mdpi.comnih.gov
Kokosanolide F Asymmetrical dihydroxy-keto-onoceranoid 168.20 (inactive) mdpi.comnih.gov

| Lamesticumin A | Onoceranoid-type triterpenoid | 15.68 (vs. T47D cells) | f1000research.com |

Pharmacological Investigations of Lansioside a and Analogs: Mechanistic Insights

In Vitro Mechanistic Studies

In vitro studies provide a foundational understanding of a compound's biological effects by examining its activity in a controlled laboratory setting, outside of a living organism.

Cellular Pathway Modulations and Target Identification

Research into the specific cellular pathways modulated by Lansioside A is still in its early stages. However, studies on extracts from Lansium domesticum and related compounds suggest that triterpenoids from this plant may influence key signaling pathways involved in cell growth and proliferation. For instance, dysregulation of signaling pathways, such as those involving receptor tyrosine kinases (RTKs), PI3K/Akt, and MAPK, is a common feature in cancer. nih.govoamjms.eumdpi.comfrontiersin.org While direct evidence for this compound is pending, it is plausible that its observed cytotoxic effects could be mediated through the modulation of such critical cellular signaling cascades. Further research is necessary to identify the specific molecular targets and delineate the precise pathways affected by this compound.

Enzyme Inhibition Mechanisms (e.g., α-glucosidase)

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.net The inhibition of this enzyme can help in managing postprandial hyperglycemia, a key concern in type 2 diabetes. mdpi.commdpi.com The precise mechanism of inhibition by this compound, whether competitive, non-competitive, or mixed, has not been detailed in available studies. However, kinetic studies of other natural compounds, such as other triterpenoids and flavonoids, have revealed both competitive and non-competitive inhibition of α-glucosidase, often by binding to allosteric sites near the enzyme's active center. researchgate.netnih.govplos.org It is hypothesized that this compound may operate through a similar mechanism, but further kinetic analysis is required for confirmation.

Table 1: α-Glucosidase Inhibition by Selected Natural Compounds

Compound/ExtractSourceInhibition TypeIC50 Value
This compound Analog (Lamesticumin G) Lansium parasiticumNot specified2.27 mM
(+)-pinoresinol Not specifiedCompetitive & Non-competitive34.3 μM
Maingayone D Not specifiedCompetitive & Non-competitiveNot specified
Phaeochromycin E Streptomyces sp. FJ0218Uncompetitive25 mM
Phaeochromycin D Streptomyces sp. FJ0218Non-competitive10 mM

This table presents data on α-glucosidase inhibition by various natural compounds to provide context for the potential mechanisms of this compound. Data for this compound itself is not fully available.

Receptor Binding and Downstream Signaling Pathway Interactions

The ability of this compound to bind to specific cellular receptors is an area of active investigation. In silico molecular docking studies have explored the potential of onoceranoid triterpenes from Lansium domesticum to bind to the estrogen receptor alpha (ERα), a key target in breast cancer therapy. nih.gov These computational models suggest that related compounds could have competitive binding energies. However, experimental validation through in vitro binding assays, such as radioligand binding assays or surface plasmon resonance, is needed to confirm the binding affinity and specificity of this compound for ERα or other receptors. researchgate.netbiosensingusa.comsygnaturediscovery.com The downstream consequences of such potential binding, including the modulation of signaling pathways that regulate gene expression, remain to be elucidated. scribd.com

Modulation of Cellular Oxidative Stress Pathways

Extracts from Lansium domesticum have demonstrated antioxidant properties, suggesting that its constituent compounds, including this compound, may modulate cellular oxidative stress. nih.govoamjms.euugm.ac.id Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous diseases. One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 pathway. mdpi.comresearchgate.netplos.org Activation of the transcription factor Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. While it is plausible that the antioxidant effects of this compound could be mediated through the activation of the Nrf2 pathway, direct experimental evidence for this mechanism is currently lacking. Studies on other natural compounds have shown that they can upregulate the expression of antioxidant enzymes like SOD, CAT, and GSH-Px, providing a potential model for this compound's mechanism. nih.gov

Mechanisms of Antiproliferative Activity against Cancer Cell Lines

The cytotoxic and antiproliferative activities of extracts and compounds from Lansium domesticum have been observed against various cancer cell lines. oamjms.eu The mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. frontiersin.orgnih.gov Studies on fractions from Lansium domesticum leaves have shown an ability to induce apoptosis and cause cell cycle arrest in the Sub G1 phase in 4T1 breast cancer cells, a process involving the modulation of p53 and Cdk-2 proteins. mdpi.com Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. nih.govfrontiersin.org While this compound has been noted for its cytotoxic potential, the specific molecular events it triggers, such as the activation of specific caspases or the regulation of cell cycle checkpoint proteins, have not yet been fully elucidated.

Table 2: Cytotoxic Activity of Lansium domesticum Compounds and Extracts

Compound/ExtractCell LineActivityIC50 Value
Fraction from L. domesticum Leaves 4T1 (Breast Cancer)Cytotoxic, Apoptosis, Cell Cycle Arrest72.75 µg/mL
Nobiletin (related flavonoid) HT-29 (Colon Cancer)Cytotoxic4.7 µM
Solasodine (related alkaloid) HCT116, HEPG2, HELA, MCF7Cytotoxic2.1 - 9.0 µM

This table provides examples of the cytotoxic activity of compounds and extracts from or related to Lansium domesticum, as specific detailed mechanistic data for this compound is limited.

Lansioside a Derivatives and Analogs: Research and Development

Methyl Lansiolate: Aglycon Structure and Biological Relevance

Methyl lansiolate is the methyl ester derivative of lansiolic acid, an onoceranoid-type triterpenoid (B12794562) also found in Lansium domesticum. nih.gov The aglycon structure of methyl lansiolate is the onoceranoid triterpene skeleton. Research has shown that the esterification of the carboxylic acid moiety in lansiolic acid to a methyl ester (forming methyl lansiolate) influences its biological activity.

Specifically, studies on antimutagenic effects have revealed that lansiolic acid exhibits more potent inhibition against Trp-P-1-induced mutagenicity compared to its methyl ester analog, methyl lansiolate. nih.gov This suggests that the presence of a free carboxylic acid group is important for this particular biological activity. The investigation of methyl lansiolate and other esters of lansiolic acid provides valuable structure-activity relationship data, indicating that modifications to the C-17 carboxylic acid group can modulate the biological effects of these onoceranoid triterpenes. nih.gov

Identification and Characterization of Novel Onoceranoid Triterpene Glycosides from Lansium domesticum

Lansium domesticum continues to be a rich source of novel onoceranoid triterpene glycosides. nih.govmdpi.com Research has led to the identification and characterization of several new compounds beyond the initial lansiosides.

For example, two new onoceranoid triterpenes, kokosanolides E and F, were isolated from the fruit peels of Lansium domesticum cv. kokossan. nih.govnih.gov Their structures were determined through comprehensive spectroscopic analysis. nih.govnih.gov Another study identified a new onoceranoid, 3-hydroxy-8,14-secogammacera-7,14-dien-21-one, from the same source. mdpi.com

Furthermore, a rare class of onoceranoid-type triterpenoids, including lamesticumin A and lamesticumins B-F, were isolated from the twigs of Lansium domesticum. acs.org These compounds, along with their derivatives, have been shown to exhibit moderate antibacterial activity against Gram-positive bacteria. acs.org

The ongoing discovery and characterization of these novel onoceranoid triterpene glycosides underscore the chemical diversity of Lansium domesticum and highlight its potential as a source for new bioactive compounds with potential therapeutic applications. nih.govmdpi.comacs.org

Advanced Analytical Techniques in Lansioside a Research

High-Performance Liquid Chromatography (HPLC) for Purity, Quantitative Analysis, and Fractionation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the study of phytochemicals like Lansioside A. ipinnovative.com It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). ipinnovative.com This method is indispensable for purity assessment, quantification, and isolation of the compound.

Purity and Quantitative Analysis The purity of a this compound isolate is determined by analyzing it with HPLC, typically equipped with a Diode-Array Detector (DAD) or UV detector. A pure sample should ideally yield a single, symmetrical peak. Peak purity can be further confirmed by spectral analysis across the peak, where a consistent spectral ratio indicates the absence of co-eluting impurities. researchgate.net

Quantitative analysis by HPLC is used to determine the concentration of this compound in a given sample, such as a plant extract. dergipark.org.trnih.gov This is typically achieved by creating a calibration curve using certified reference standards of this compound at various known concentrations. researchgate.netjasco-global.com The peak area of this compound in the unknown sample is then compared against this curve to calculate its concentration. jasco-global.com The method's accuracy, precision, and linearity are validated according to established guidelines to ensure reliable results. ejgm.co.ukscirp.org

Table 1: Example of HPLC Method Parameters for Triterpenoid (B12794562) Glycoside Analysis

This table illustrates typical conditions that could be adapted for the analysis of this compound, based on methods used for similar compounds.

ParameterSpecificationReference
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scirp.orgmdpi.com
Mobile Phase Gradient elution with Acetonitrile and Water (often with 0.1% formic or phosphoric acid) mdpi.comnih.gov
Flow Rate 0.8 - 1.0 mL/min dergipark.org.trscirp.org
Detection UV/DAD at ~205 nm researchgate.net
Column Temperature 30 - 35 °C scirp.orgmdpi.com

Fractionation HPLC is also a powerful tool for fractionation, which is the process of separating a complex extract into simpler parts to isolate specific compounds. jsmcentral.org Bioassay-guided fractionation, for instance, involves separating an extract and testing each fraction for biological activity to pinpoint the active components. phytojournal.com Preparative HPLC, which uses larger columns, is employed to isolate this compound in sufficient quantities for structural elucidation and further biological testing. nih.govjsmcentral.org For example, crude extracts from Lansium domesticum peels are often subjected to multiple chromatographic steps, including HPLC, to isolate individual lansiosides. phytojournal.comsmujo.id

Metabolomic Profiling for Comprehensive Understanding of this compound Metabolism

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system at a specific point in time. nih.gov This systems-biology approach provides a functional readout of the cellular state. Metabolomic profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the simultaneous detection of hundreds to thousands of metabolites, including this compound, offering a comprehensive view of its metabolic context. nih.govmdpi.com

Recent studies have utilized untargeted metabolomics to detect this compound in various biological contexts. In a 2024 study on dairy cows, metabolomic analysis of milk revealed that this compound levels, along with other flavor-associated compounds, significantly increased during early and later mid-lactation stages. nih.gov This suggests a potential link between this compound and the biochemical changes occurring during different lactation periods.

Another metabolomic investigation compared two closely related fish species, Ctenopharyngodon idellus and Leuciscus idus. researchgate.net The study found that this compound was one of several metabolites that were significantly upregulated in L. idus, indicating distinct metabolic profiles and potentially different physiological functions between the species. researchgate.net

Table 2: Differential Abundance of this compound in Metabolomic Studies

Study ContextBiological SystemFindingReference
Lactation StagesDairy Cow MilkThis compound levels significantly increased in early and later mid-lactation compared to peak lactation. nih.gov
Species ComparisonFish Plasma (L. idus vs. C. idellus)This compound was significantly upregulated in Leuciscus idus. researchgate.net

Furthermore, research on related compounds like Lansioside C has shown its utility as a potential biomarker. A metabolomics study on children exposed to cadmium identified Lansioside C as a key metabolite whose levels were altered, suggesting a metabolic response to heavy metal exposure. nih.gov These examples demonstrate the power of metabolomic profiling to understand the presence, regulation, and potential biological roles of this compound and related compounds in various organisms and conditions.

Advanced Mass Spectrometry Applications in Metabolite Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the precise identification and quantification of molecules. thermofisher.com When coupled with liquid chromatography (LC-MS), it becomes a dominant platform in metabolomics and natural product analysis. nih.govmdpi.com

Metabolite Identification Advanced MS instruments, such as high-resolution accurate mass (HRAM) Orbitrap or Time-of-Flight (TOF) analyzers, provide the mass of a molecule with exceptional accuracy. thermofisher.comthermofisher.com This allows for the confident determination of the elemental formula of this compound. For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is employed. thermofisher.com In an MS/MS experiment, the this compound ion is isolated and fragmented, producing a unique pattern of fragment ions that serves as a structural fingerprint. thermofisher.com This experimental fingerprint can be matched against spectral libraries or predicted fragmentation patterns to confirm the compound's identity. hmdb.ca The Human Metabolome Database, for example, contains predicted LC-MS/MS spectra for this compound that can aid in its identification. hmdb.ca

Metabolite Quantification For sensitive and specific quantification of this compound and its metabolites, triple quadrupole (TQMS) mass spectrometers are often the instrument of choice. mongoliajol.info These instruments can be operated in modes like Selected Reaction Monitoring (SRM), where the instrument is set to detect a specific precursor ion (the this compound molecule) and a specific fragment ion. thermofisher.com This highly selective technique allows for accurate quantification even in complex biological matrices with low background interference, making it a powerful tool for pharmacokinetic and metabolic studies. nih.govthermofisher.com The combination of LC-MS/MS provides a robust platform for both identifying this compound in complex mixtures, such as in the methanolic stem extract of Solanum pseudocapsicum, and quantifying its levels in various biological samples. researchgate.netatlantis-press.com

Table 3: Mass Spectrometric Data for this compound

PropertyValueSource
Chemical Formula C₃₈H₆₁NO₈ nih.gov
Monoisotopic Mass 659.4397 g/mol nih.gov
Ionization Mode Positive (predicted) hmdb.ca
Predicted Precursor Ion (M+H)⁺ 660.4470 m/z hmdb.ca
Key Predicted MS/MS Fragments (m/z) 204.1281, 186.1176, 168.1070 hmdb.ca

Future Directions and Research Perspectives on Lansioside a

Elucidation of Complete Biosynthetic Pathways and Metabolic Engineering for Enhanced Production

The biosynthesis of triterpenoid (B12794562) saponins (B1172615) like Lansioside A is a complex process involving multiple enzymatic steps. osaka-u.ac.jpresearchgate.netresearcher.life While the general outline of triterpenoid synthesis via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways is understood, the specific enzymes and regulatory networks governing the production of this compound in Lansium domesticum remain largely uncharacterized. researchgate.net Future research will need to focus on identifying and characterizing the key enzymes, such as oxidosqualene cyclases, cytochrome P450 monooxygenases (CYPs), and UDP-glycosyltransferases (UGTs), that are responsible for the unique structural features of this compound. osaka-u.ac.jp

Key Research Objectives:

Transcriptome and Genome Analysis: High-throughput sequencing of the Lansium domesticum genome and transcriptome will be instrumental in identifying candidate genes involved in the this compound biosynthetic pathway. researchgate.net

Functional Genomics: Techniques such as virus-induced gene silencing (VIGS) and CRISPR/Cas9-mediated gene editing can be employed to validate the function of candidate genes in vivo.

Enzyme Characterization: In vitro enzymatic assays using recombinant enzymes expressed in microbial hosts like Saccharomyces cerevisiae or Escherichia coli will allow for the detailed characterization of their substrate specificity and catalytic mechanisms. nih.gov

Once the complete biosynthetic pathway is elucidated, metabolic engineering strategies can be applied to enhance the production of this compound. This could involve overexpressing rate-limiting enzymes, down-regulating competing pathways, and optimizing the supply of precursors in either the native plant or a heterologous host system. nih.gov The successful application of these techniques has been demonstrated for other high-value triterpenoids and serves as a blueprint for this compound production. osaka-u.ac.jp

Development of Advanced Synthetic and Semi-Synthetic Strategies for Structure-Activity Optimization

While total synthesis of complex natural products like this compound is a significant challenge, the development of efficient synthetic and semi-synthetic routes is crucial for several reasons. It provides access to larger quantities of the compound for extensive biological testing and allows for the systematic modification of its structure to improve its pharmacological properties.

Future research in this area will likely focus on:

Convergent Synthetic Strategies: Developing convergent total synthesis routes that allow for the late-stage introduction of structural diversity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with modifications at various positions of the triterpenoid backbone and the sugar moieties. nih.govmdpi.com These derivatives can then be screened for their biological activities to identify key structural features responsible for their effects. This information is vital for the rational design of more potent and selective analogs. nih.gov

In-depth Mechanistic Studies of Pharmacological Actions at the Molecular and Cellular Levels

Although this compound has been reported to possess various biological activities, the underlying molecular mechanisms are not fully understood. Future research must delve deeper into how this compound interacts with cellular components to exert its effects.

Key areas for investigation include:

Target Identification: Employing techniques like affinity chromatography, chemical proteomics, and computational modeling to identify the direct molecular targets of this compound within the cell. frontiersin.orgdntb.gov.ua

Signaling Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways involved in processes such as inflammation, cell proliferation, and apoptosis. This can be achieved using a variety of molecular and cellular biology techniques, including western blotting, reporter gene assays, and transcriptomic analysis.

Cellular Imaging: Using advanced microscopy techniques to visualize the subcellular localization of this compound and its effects on cellular structures and processes in real-time.

A comprehensive understanding of the molecular and cellular mechanisms of this compound will be critical for its development as a therapeutic agent. frontiersin.org

Exploration of New Biological Targets and Activities for this compound and its Derivatives

The known biological activities of this compound and its derivatives, such as antimicrobial and antioxidant effects, suggest that this class of compounds may have a broader therapeutic potential than currently recognized. researchgate.netphytojournal.com Future research should aim to explore new biological targets and activities for this compound and its synthetically derived analogs.

Potential areas of exploration include:

Anticancer Activity: Given that many triterpenoids exhibit cytotoxic activity against cancer cell lines, this compound and its derivatives should be screened against a panel of human cancer cell lines to evaluate their potential as anticancer agents. nih.govresearchgate.net

Anti-inflammatory Activity: The structural similarity of this compound to other anti-inflammatory triterpenoids suggests that it may also possess anti-inflammatory properties. This can be investigated using in vitro and in vivo models of inflammation.

Antiviral Activity: Natural products are a rich source of antiviral agents. This compound and its derivatives could be tested for their ability to inhibit the replication of various viruses.

Neuroprotective Effects: Some triterpenoids have shown promise in the treatment of neurodegenerative diseases. Investigating the potential neuroprotective effects of this compound could open up new avenues for its therapeutic application.

The discovery of new biological targets and activities will expand the potential applications of this compound and provide a strong rationale for its further development. mdpi.commdpi.com

Bioengineering for Sustainable Production of this compound and its Bioactive Derivatives

The natural abundance of this compound in Lansium domesticum may be insufficient for large-scale production. researchgate.net Bioengineering offers a promising solution for the sustainable and scalable production of this valuable compound. dntb.gov.uaresearchgate.net

Future research in this domain will focus on:

Heterologous Production in Microbial Systems: Engineering microorganisms like Saccharomyces cerevisiae or Escherichia coli to produce this compound by introducing the identified biosynthetic genes. osaka-u.ac.jp This approach allows for rapid and scalable production in controlled fermentation systems.

Plant Cell and Tissue Culture: Establishing cell or hairy root cultures of Lansium domesticum and optimizing the culture conditions to enhance the production of this compound. frontiersin.org Elicitation with signaling molecules like methyl jasmonate can also be used to boost production. researchgate.net

Synthetic Biology Approaches: Utilizing the principles of synthetic biology to design and construct novel biosynthetic pathways for the production of this compound derivatives with improved properties. researchgate.net This could involve combining enzymes from different organisms to create artificial pathways. rsc.org

The development of robust bioengineering platforms for the production of this compound and its derivatives will be essential for their translation from the laboratory to the clinic and other industrial applications. researchgate.netresearcher.life

Q & A

Q. How can researchers mitigate bias in interpreting this compound’s preclinical efficacy data?

  • Methodological Answer : Pre-register study protocols (e.g., OSF, preclinicaltrials.eu ) and use independent third-party analysis for endpoints like tumor volume or behavioral scoring. Perform sensitivity analysis to assess robustness of conclusions to outliers .

Tables for Quick Reference

Parameter Recommended Method Key References
Purity ValidationHPLC-UV/ELSD, DSC
Target IdentificationSPR, CRISPR-Cas9
PharmacokineticsLC-MS, PBPK Modeling
Multi-omics IntegrationPCA, Cytoscape/STRING

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.